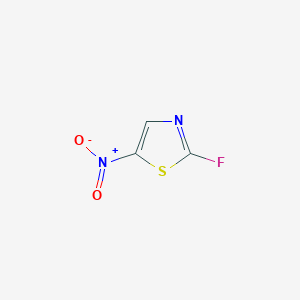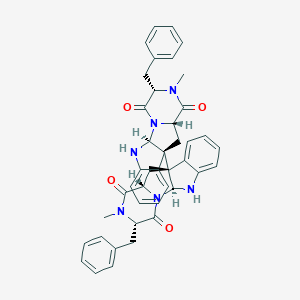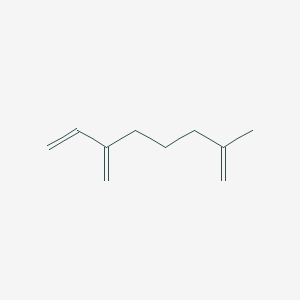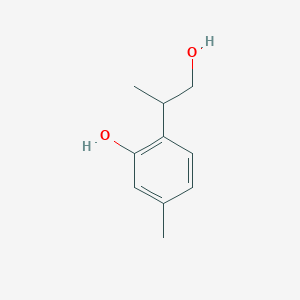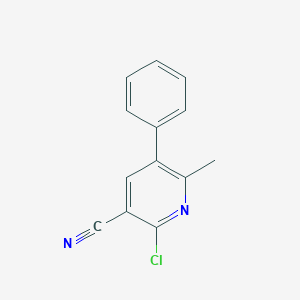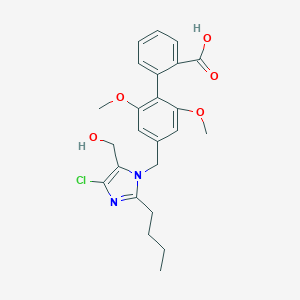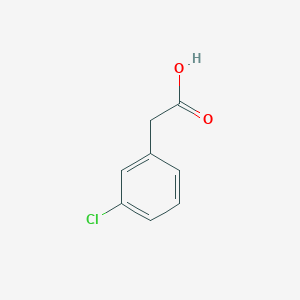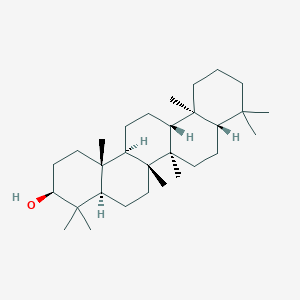![molecular formula C12H20FNO B161662 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- ( CAS No. 136734-68-4](/img/structure/B161662.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression. This inhibition leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell survival.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been shown to have various biochemical and physiological effects. It exhibits potent anticancer activity by inducing apoptosis in cancer cells. It also exhibits neuroprotective properties, which make it a potential drug for the treatment of neurodegenerative diseases. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been shown to have anti-inflammatory effects, making it a potential drug for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is its high yield and purity, which makes it suitable for use in various lab experiments. Its potent anticancer and neuroprotective properties also make it a valuable compound for the development of new drugs. However, one of the limitations of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is its high cost, which may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-. One potential area of research is the development of new drugs for the treatment of cancer and neurodegenerative diseases based on the structure of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-. Another area of research is the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, further studies are needed to elucidate the exact mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- and to determine its safety profile for use in humans.
Conclusion:
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- is a chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it exhibits potent anticancer and neuroprotective properties. However, its high cost may limit its use in certain lab experiments. Further research is needed to fully understand its mechanism of action and to determine its safety profile for use in humans.
Métodos De Síntesis
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- involves the reaction of 2-fluoro-3-methyl-1-oxo-4-pentenyl pyrrolidine-2-carboxylate with 2,5-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it exhibits neuroprotective properties. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- has been investigated for its use in the synthesis of other compounds with potential pharmaceutical applications.
Propiedades
Número CAS |
136734-68-4 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- ( |
Fórmula molecular |
C12H20FNO |
Peso molecular |
213.29 g/mol |
Nombre IUPAC |
(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11+/m0/s1 |
Clave InChI |
QVYUXQKUEFXRCK-LNFKQOIKSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
SMILES canónico |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Sinónimos |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



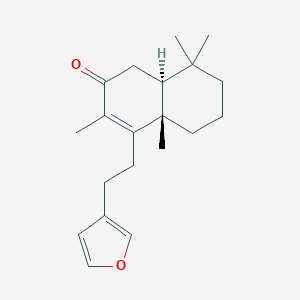
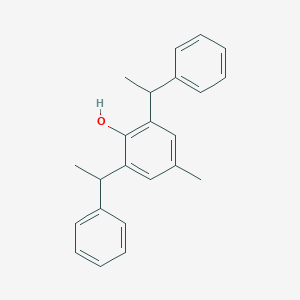
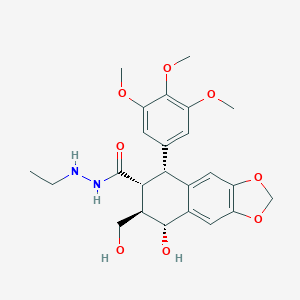
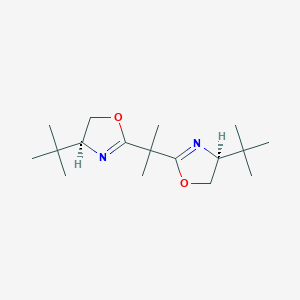
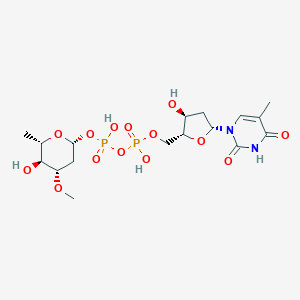
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
